![molecular formula C18H12Cl2N6O B2975854 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-72-9](/img/structure/B2975854.png)
3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s structure, including its conformation and the nature of its bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cyclization . The specific reactions would depend on the functional groups present in the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index can be determined experimentally .科学的研究の応用
Anticancer Activity
Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their potential anticancer properties. For instance, novel pyrazolopyrimidines have been assessed for cytotoxic activities against different cancer cell lines, such as HCT-116 and MCF-7, showing promising anticancer potentials (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antiproliferative and proapoptotic effects on A431 and 8701-BC cells, potentially through the inhibition of c-Src phosphorylation, an important pathway in cancer progression (Carraro et al., 2006).
Antimicrobial Activity
Research into pyrazolopyrimidine derivatives has also explored their potential as antimicrobial agents. Novel compounds have been designed and synthesized, showing efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. These findings suggest the utility of pyrazolopyrimidine derivatives in developing new antimicrobial therapies, particularly against resistant strains (Ali et al., 2003).
Anti-inflammatory Properties
Pyrazolopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting COX-2 selective inhibition. This activity suggests their potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs (Raffa et al., 2009).
Antiviral and Antitumor Activities
Studies have also looked into the antiviral and antitumor activities of pyrazolopyrimidine nucleosides, revealing that certain derivatives exhibit significant in vitro activity against viruses and tumor cells. These findings highlight the potential of pyrazolopyrimidine derivatives in developing novel antiviral and anticancer therapies (Ugarkar et al., 1984).
作用機序
Target of Action
Similar compounds have been studied for their antitubercular properties . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
The structure–activity relationships of similar compounds suggest that different aromatic, aryl and alkyl substitutions at certain positions of the compound can influence its antitubercular activity .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of certain enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Pharmacokinetics
It is noted that similar compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization , which could suggest favorable ADME properties.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGMESPCJUQYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
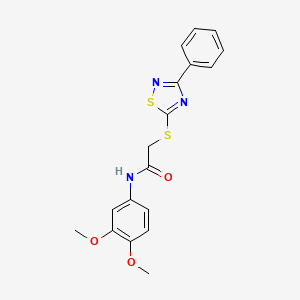
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)
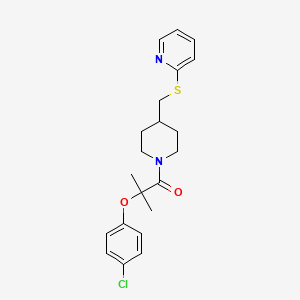
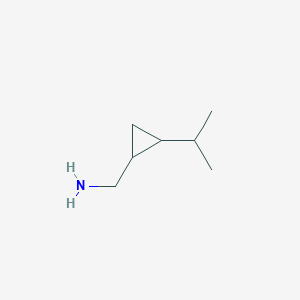
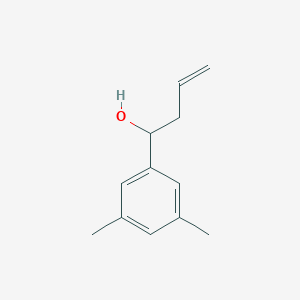
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
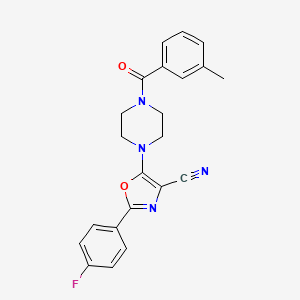
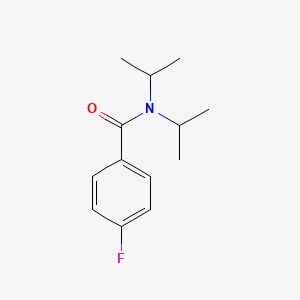
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
